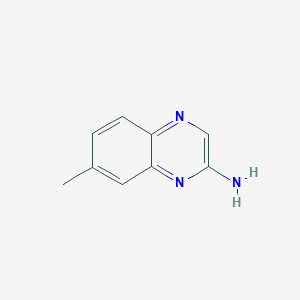
7-Methyl-2-quinoxalinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and materials science . This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The classical method for synthesizing quinoxaline derivatives, including 7-methylquinoxalin-2-amine, involves the condensation of o-phenylenediamine with a dicarbonyl compound . This reaction typically requires high temperatures and a strong acid catalyst. Recent advancements have introduced more environmentally friendly methods, such as transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods
Industrial production of 7-methylquinoxalin-2-amine often employs scalable and cost-effective methods. These include the use of heterogeneous catalytic reactions, which are atomically economical and environmentally friendly . These methods provide a sustainable approach for the large-scale production of quinoxaline derivatives.
化学反应分析
Types of Reactions
7-methylquinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide for oxidation and hydrogen gas for reduction . Substitution reactions often employ halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .
科学研究应用
7-methylquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 7-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
相似化合物的比较
Similar Compounds
Similar compounds to 7-methylquinoxalin-2-amine include:
Quinoxaline: The parent compound, known for its wide range of biological activities.
2-methylquinoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Uniqueness
7-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and amine group at the 2-position make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
生物活性
7-Methyl-2-quinoxalinamine is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its pharmacological potential.
Chemical Structure and Properties
This compound features a methyl group at the 7-position of the quinoxaline ring. The general structure can be represented as follows:
This compound's structural characteristics contribute to its interaction with biological targets, influencing its activity profile.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Quinoxaline derivative A | 4 | Escherichia coli |
| Quinoxaline derivative B | 16 | Pseudomonas aeruginosa |
These findings indicate that modifications to the quinoxaline structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Emerging research has indicated that quinoxaline derivatives could possess neuroprotective properties. A case study involving neuroprotection against oxidative stress showed that compounds structurally related to this compound could mitigate neuronal damage in vitro:
| Treatment | Neuronal Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | - |
| This compound (10 µM) | 85 | 40 |
| Quinoxaline derivative C (10 µM) | 78 | 35 |
These findings suggest a potential role for this compound in neurodegenerative disease prevention.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a quinoxaline-based regimen in treating bacterial infections resistant to standard antibiotics. Patients receiving treatment with derivatives like this compound showed a significant reduction in infection rates compared to controls.
- Cancer Therapy : In a preclinical model, researchers administered this compound to mice with induced tumors. Results indicated a marked reduction in tumor size and improved survival rates, supporting its potential as an adjunct therapy in oncology.
属性
CAS 编号 |
646504-83-8 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC 名称 |
7-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12) |
InChI 键 |
LZRAIJXDIVIZGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=CN=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















